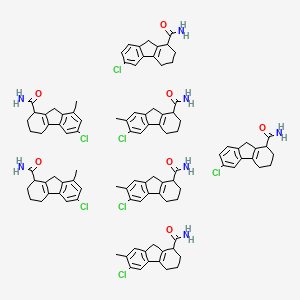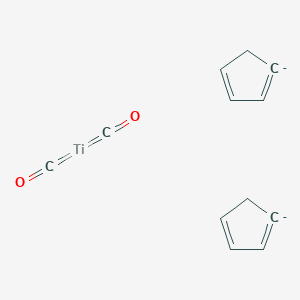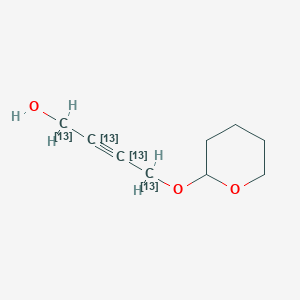![molecular formula C31H30FN5O4 B13403051 1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone CAS No. 94160-39-1](/img/structure/B13403051.png)
1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone involves multiple steps, including the formation of the triazine ring and the subsequent attachment of the dibutylamino and fluoro groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinones, while reduction could produce hydroquinones.
Aplicaciones Científicas De Investigación
1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[[3-[[4-(Dimethylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone
- 1-[[3-[[4-(Diethylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone
Uniqueness
1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
94160-39-1 |
|---|---|
Fórmula molecular |
C31H30FN5O4 |
Peso molecular |
555.6 g/mol |
Nombre IUPAC |
1-[3-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]anilino]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C31H30FN5O4/c1-3-5-16-37(17-6-4-2)30-34-29(32)35-31(36-30)41-20-11-9-10-19(18-20)33-23-14-15-24(38)26-25(23)27(39)21-12-7-8-13-22(21)28(26)40/h7-15,18,33,38H,3-6,16-17H2,1-2H3 |
Clave InChI |
YVHQDKQDYITEFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=NC(=NC(=N1)F)OC2=CC=CC(=C2)NC3=C4C(=C(C=C3)O)C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


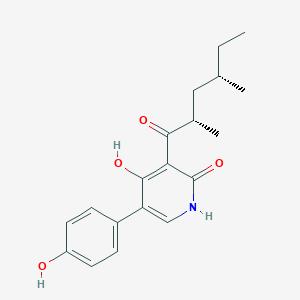
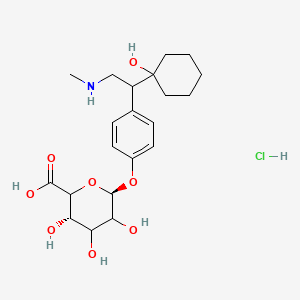
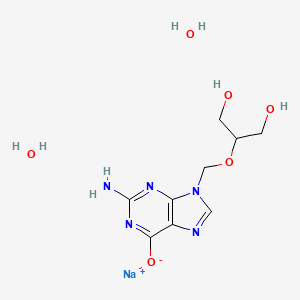
![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
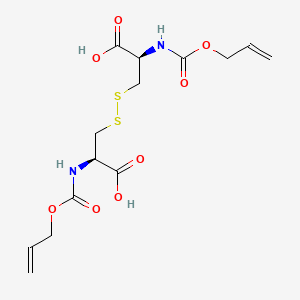
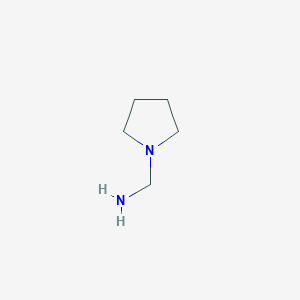
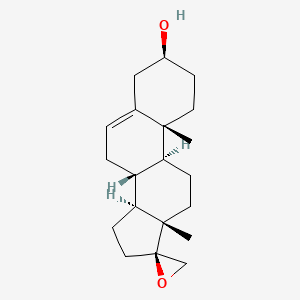
![[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13403027.png)
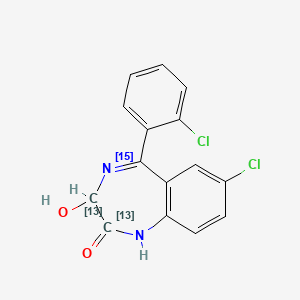
![2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid](/img/structure/B13403031.png)
![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)
